molecular formula C23H33N5O8 B1679590 Roxifiban acetate CAS No. 176022-59-6

Roxifiban acetate

Cat. No.: B1679590
CAS No.: 176022-59-6
M. Wt: 507.5 g/mol
InChI Key: WDEMHBVIYZGQCD-KALLACGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Roxifiban acetate is a small molecule drug that functions as a glycoprotein IIb/IIIa receptor antagonist. It was initially developed by Bristol Myers Squibb Co. for its potential therapeutic applications in cardiovascular diseases, particularly in preventing thrombosis and other related conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Roxifiban acetate involves multiple steps, including the preparation of key intermediates through enzymatic dynamic kinetic resolution on a large scale . The synthetic route typically involves the formation of an isoxazoline ring, which is a crucial structural component of the compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is scaled up to meet commercial demands. Automated methods for sample preparation and quality control are employed to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

Roxifiban acetate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

    Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Properties

CAS No.

176022-59-6

Molecular Formula

C23H33N5O8

Molecular Weight

507.5 g/mol

IUPAC Name

acetic acid;methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate

InChI

InChI=1S/C21H29N5O6.C2H4O2/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23;1-2(3)4/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29);1H3,(H,3,4)/t15-,17+;/m1./s1

InChI Key

WDEMHBVIYZGQCD-KALLACGZSA-N

Isomeric SMILES

CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O

SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O

Canonical SMILES

CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC.CC(=O)O

Appearance

Solid powder

176022-59-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2S)-3-(2-((5S)-3-(p-amidinophenyl)-2-isoxazolin-5-yl)acetamido)-2-(carboxyamino)propionic acid, 2-butyl methyl ester, monoacetate
DMP 754
DMP-754
DMP754
methyl N(3)-(2-(3-(4-formamidinophenyl)isoxazolin-5-yl)acetyl)-N(2)-(1-butyloxycarbonyl)-2,3-diaminopropionate
roxifiban acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Roxifiban acetate
Reactant of Route 2
Roxifiban acetate
Reactant of Route 3
Roxifiban acetate
Reactant of Route 4
Roxifiban acetate
Reactant of Route 5
Roxifiban acetate
Reactant of Route 6
Roxifiban acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.